3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety, an azetidine ring, and an imidazolidine-2,4-dione structure
Mechanism of Action
Target of Action
Quinoxaline derivatives, a key structural component of this compound, are known to interact with various targets, receptors, or microorganisms .
Mode of Action
It’s worth noting that quinoxaline derivatives are known to exhibit a wide range of biological activities, which suggests a complex interaction with its targets .
Biochemical Pathways
Quinoxaline derivatives are known to exhibit a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the quinoxaline moiety. Quinoxalines can be synthesized through the condensation of o-phenylenediamine with α-diketones under acidic conditions . The azetidine ring can be introduced via cyclization reactions involving appropriate precursors. Finally, the imidazolidine-2,4-dione structure is formed through cyclization reactions involving urea derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted azetidine derivatives.
Scientific Research Applications
3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and have similar biological activities.
Azetidine derivatives:
Imidazolidine-2,4-dione derivatives: These compounds have similar structural features and can form similar interactions with biological targets.
Uniqueness
3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-13-6-18-15(23)20(13)10-7-19(8-10)14(22)9-1-2-11-12(5-9)17-4-3-16-11/h1-5,10H,6-8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVNBXHGNYLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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